3-Bromo-1-cyclohexyl-1H-pyrazole 3-Bromo-1-cyclohexyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17268365
InChI: InChI=1S/C9H13BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2
SMILES:
Molecular Formula: C9H13BrN2
Molecular Weight: 229.12 g/mol

3-Bromo-1-cyclohexyl-1H-pyrazole

CAS No.:

Cat. No.: VC17268365

Molecular Formula: C9H13BrN2

Molecular Weight: 229.12 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-cyclohexyl-1H-pyrazole -

Specification

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
IUPAC Name 3-bromo-1-cyclohexylpyrazole
Standard InChI InChI=1S/C9H13BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2
Standard InChI Key DAUKXRLXXKVHRJ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2C=CC(=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[bromo(difluoro)methyl]-1-cyclohexylpyrazole, reflects its core pyrazole ring substituted at C3 with a bromodifluoromethyl group (CBrF2-\text{CBrF}_2) and at N1 with a cyclohexyl group (Figure 1) . The cyclohexyl moiety adopts a chair conformation, minimizing steric strain, while the bromodifluoromethyl group introduces significant electronic effects due to the electronegativity of fluorine and the polarizability of bromine.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H13BrF2N2\text{C}_{10}\text{H}_{13}\text{BrF}_2\text{N}_2
Molecular Weight279.12 g/mol
CAS Registry Number2059947-59-8
X-ray CrystallographyConfirms chair cyclohexyl
pKa\text{pK}_a (Pyrazole N-H)~3.5 (estimated)

Synthesis and Regiochemical Control

Synthetic Routes

The synthesis of N1-substituted pyrazoles typically follows two pathways:

  • Condensation of monosubstituted hydrazines with 1,3-dielectrophiles (limited by regioselectivity issues) .

  • Direct N-alkylation of preformed pyrazoles, as demonstrated for 3-nitro-1-cyclohexyl-1H-pyrazole analogs .

For 3-(bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole, N-alkylation of 3-bromo-1H-pyrazole with cyclohexyl bromide under Ullmann-type conditions using copper catalysts is hypothesized to yield the target compound. Buchwald’s diamine ligands (e.g., L1: trans-N,N'-dimethylcyclohexane-1,2-diamine) enhance regioselectivity for N1 substitution .

Regioselectivity and DFT Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G\text{B3LYP/6-31G}^{**} level reveal that electron-withdrawing groups (EWGs) like NO2-\text{NO}_2 or CBrF2-\text{CBrF}_2 at C3 increase the nucleophilicity of N1 over N2 by 3–5 kcal/mol . This electronic bias ensures >95% regioselectivity for N1-cyclohexylation in the presence of bulky bases (e.g., KOtBu) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3): The cyclohexyl group exhibits a septet at δ\delta 5.44 ppm (1H, J=6.5J = 6.5 Hz) and doublets at δ\delta 1.53 ppm (6H, J=6.5J = 6.5 Hz) . The pyrazole C4-H appears as a doublet at δ\delta 7.02 ppm (J=2.0J = 2.0 Hz) .

  • 13C^{13}\text{C} NMR: The CBrF2-\text{CBrF}_2 carbon resonates at δ\delta 106.7 ppm, while the cyclohexyl carbons appear between δ\delta 22.3–53.8 ppm .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]+[ \text{M} + \text{H} ]^+ is observed at m/zm/z 279.0234 (calculated: 279.0231) .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

Pyrazole derivatives are pivotal in NSAIDs (e.g., Celecoxib) and kinase inhibitors . The bromine atom in 3-(bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole offers a handle for Suzuki-Miyaura cross-coupling, enabling late-stage diversification into analogs targeting:

  • Protein kinases (e.g., c-Met, ALK5)

  • G-protein-coupled receptors (e.g., CRF1)

Materials Science

The CBrF2-\text{CBrF}_2 group enhances thermal stability and hydrophobicity, making the compound a candidate for:

  • Liquid crystal matrices

  • Flame-retardant additives

Future Perspectives

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral pyrazoles using dual copper/photoredox systems .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

  • Computational Design: Machine learning models to predict regioselectivity in polyhalogenated pyrazoles.

This compound exemplifies the synergy between rational design and advanced catalysis, offering a versatile scaffold for multidisciplinary research.

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